1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-ol
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Overview
Description
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-ol is an organic compound that features a phenyl group, a trimethylsilyl group, and a penta-1,4-dien-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-ol typically involves the reaction of a phenyl-substituted alkyne with a trimethylsilyl-protected dienol. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the alkyne and facilitate the nucleophilic attack on the dienol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-ol undergoes various types of chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-ol involves its interaction with molecular targets and pathways. The phenyl group and trimethylsilyl group contribute to its reactivity and ability to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one: Similar structure but with a ketone functional group instead of an alcohol.
5-(Trimethylsilyl)-4-pentyn-1-ol: Similar backbone but with an alkyne group instead of a diene.
1,5-Diphenyl-1,4-pentadien-3-ol: Similar backbone but with an additional phenyl group.
Uniqueness
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-ol is unique due to its combination of a phenyl group, a trimethylsilyl group, and a penta-1,4-dien-3-ol backbone. This unique structure imparts specific reactivity and properties that make it valuable in various scientific research applications .
Properties
CAS No. |
81256-03-3 |
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Molecular Formula |
C14H20OSi |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
1-phenyl-5-trimethylsilylpenta-1,4-dien-3-ol |
InChI |
InChI=1S/C14H20OSi/c1-16(2,3)12-11-14(15)10-9-13-7-5-4-6-8-13/h4-12,14-15H,1-3H3 |
InChI Key |
DWYJTCPRCMXMBB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CC(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
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